(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol
Description
(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol featuring a 2-bromo-5-methoxyphenyl substituent at the stereogenic carbon. The (S)-configuration of the amino group and the bromine/methoxy substitution pattern on the aromatic ring contribute to its unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as collagenase inhibitors or proteolysis-targeting chimeras (PROTACs) .
Synthesis routes for analogous compounds often involve Suzuki–Miyaura cross-coupling, hydrolysis, and coupling reactions with chiral amino alcohols. For example, a related compound, (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol, was synthesized via HATU-mediated coupling and deprotection steps, highlighting the versatility of such methods for generating structurally diverse derivatives .
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromo-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
LNVXUCAUPVCQCG-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)[C@@H](CO)N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance
(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol features a stereogenic center at the C2 position, a bromine atom at the phenyl ring’s 2-position, and a methoxy group at the 5-position. This configuration enables selective interactions with biological targets, particularly in neurological disorders. The ethanolamine backbone facilitates hydrogen bonding, while the bromine and methoxy groups enhance lipophilicity and receptor binding affinity.
Traditional Synthetic Approaches
Bromination-Methylation Sequential Route
Early methods began with 2,6-dibromophenol, which underwent O-methylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in acetone). The resulting 2,6-dibromoanisole served as a precursor for subsequent functionalization. Challenges included low regioselectivity during bromination and side reactions at elevated temperatures.
Grignard Reaction-Based Ketone Formation
2,6-Dibromoanisole reacted with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5°C to form a Grignard intermediate. Quenching with N-methoxy-N-methylacetamide yielded 3-bromo-2-methoxyacetophenone, a critical ketone precursor. This step required strict temperature control to minimize undesired coupling products.
Asymmetric Reduction of Ketone Intermediates
The ketone intermediate underwent catalytic hydrogenation using chiral catalysts such as (R)-CBS (Corey-Bakshi-Shibata) reagents. Under 10–100 atm H₂ pressure in methanol, enantiomeric excess (ee) reached 85–92%, though yields varied between 60–75% due to competing over-reduction pathways.
Novel Industrial-Scale Methods
Optimized Grignard-Heck Hybrid Route
A 2022 patent (CN114671743A) introduced a hybrid approach combining Grignard and Heck reactions to improve scalability:
Methylation Optimization :
Grignard Reaction Enhancements :
Catalytic Asymmetric Hydrogenation :
Table 1: Comparative Performance of Industrial Methods
| Parameter | Traditional CBS Reduction | Ru-BINAP Hydrogenation |
|---|---|---|
| Temperature (°C) | 25 | 40 |
| H₂ Pressure (atm) | 10 | 50 |
| Reaction Time (h) | 24 | 12 |
| ee (%) | 92 | 98 |
| Isolated Yield (%) | 68 | 82 |
Catalytic Asymmetric Reduction Techniques
Comparative Analysis of Synthetic Routes
Table 2: Route-Specific Advantages and Limitations
| Route | Starting Material | Key Advantage | Limitation |
|---|---|---|---|
| Bromination-Methylation | 2,6-Dibromophenol | Low-cost reagents | Low regioselectivity |
| Grignard-Heck Hybrid | 2,6-Dibromoanisole | High yield (88%) | Requires cryogenic steps |
| CBS Reduction | 3-Bromo-2-methoxyacetophenone | High ee (92%) | Moisture sensitivity |
| Ru-BINAP Hydrogenation | 3-Bromo-2-methoxyacetophenone | Scalable, 98% ee | High H₂ pressure |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of bromine and methoxy substituents on biological activity.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical behavior of (S)-2-amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is influenced by substituent position, halogen type, and stereochemistry. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Impact of Substituent Position and Halogen Type
- Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in binding pockets compared to chlorine or fluorine. For instance, (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol may exhibit distinct metabolic stability due to fluorine’s electronegativity, whereas bromine in the target compound could improve lipophilicity .
- Substituent Position : The 2-bromo-5-methoxy substitution in the target compound contrasts with the 4-bromo-2-methoxy analog (Table 1). Positional differences alter electronic effects on the aromatic ring, impacting hydrogen bonding and π–π stacking with biological targets. For example, docking studies of dichlorobenzyl analogs showed that 2,4-dichloro substitution yielded a 1.961 Å hydrogen bond with collagenase, while 2,6-dichloro substitution increased π–π interaction distances to 4.249 Å .
Biological Activity
(S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Structural Characteristics
The compound's structure includes an amino group, a bromo substituent, and a methoxy group attached to a phenyl ring. These functional groups are essential for its biological interactions, influencing enzyme activity and receptor binding. The molecular formula is , with a molecular weight of 260.08 g/mol.
Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with specific receptors and enzymes involved in neurotransmission. The presence of the methoxy and bromo groups enhances its ability to interact with biological targets, which may lead to various therapeutic effects.
Key Mechanisms:
- Neurotransmitter Modulation : The compound has shown potential in influencing neurotransmitter levels, which could be beneficial in treating neuropsychiatric disorders.
- Antitumor Activity : Similar compounds have been studied for their ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This suggests that this compound may possess similar antitumor properties.
Antitumor Properties
Studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar methoxy and bromo substitutions have shown sub-micromolar cytotoxicity against HeLa and MCF7 cell lines, indicating potential use as antitumor agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | <0.1 |
| Compound B | HeLa | <0.5 |
| This compound | TBD | TBD |
Antimicrobial Activity
There is evidence suggesting that this compound may also possess antimicrobial properties. Compounds with similar structural features have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Case Studies
-
Cytotoxicity in Cancer Models : In vitro studies involving various human tumor cell lines have shown that brominated phenolic compounds can inhibit cell proliferation effectively. For example, one study highlighted a series of brominated compounds that disrupted microtubule formation at micromolar concentrations, leading to G2/M phase arrest .
- Study Findings :
- Cell line: MCF7
- Result: Significant reduction in cell viability with IC50 values indicating strong antiproliferative effects.
- Study Findings :
-
Antimicrobial Testing : A series of compounds were tested against standard pathogenic strains, revealing moderate to good activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Results Summary :
- MIC values ranged from 4.69 to 22.9 µM against various bacterial strains.
- The presence of the bromo group was noted to enhance the overall antimicrobial efficacy.
- Results Summary :
Q & A
What are the optimal synthetic routes for (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol with high enantiomeric purity?
Answer:
The synthesis typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) or enzymatic methods to ensure stereochemical control . For example, borane-dimethyl sulfide complex-mediated reductions under controlled temperatures (e.g., 60°C in THF) followed by lithium chloride quenching have been effective for analogous bromo-methoxy-substituted ethanol derivatives, yielding >95% enantiomeric excess (e.e.) after crystallization . Purification via chiral HPLC or recrystallization in ethanol/water mixtures is critical to isolate the (S)-enantiomer .
How do variations in substituent positions (e.g., bromo vs. methoxy) affect the compound’s binding affinity to serotonin receptors?
Answer:
The 2-bromo-5-methoxy substitution on the phenyl ring introduces steric and electronic effects that modulate receptor interactions. Bromine’s electron-withdrawing nature enhances binding to hydrophobic pockets in serotonin receptors (e.g., 5-HT1A), while the methoxy group’s electron-donating effects improve π-π stacking with aromatic residues. Comparative molecular docking studies using X-ray crystallographic data (SHELX-refined structures) and in vitro receptor binding assays (e.g., radioligand displacement) are recommended to quantify affinity changes .
What analytical techniques are recommended for characterizing this compound’s stereochemistry?
Answer:
- X-ray crystallography (using SHELX ) resolves absolute configuration.
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirms enantiopurity.
- NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes enantiomers via splitting of -OH/-NH₂ signals .
- Polarimetry monitors optical rotation during synthesis to track e.e. .
How to resolve discrepancies in reported biological activities due to synthetic impurities?
Answer:
Discrepancies often arise from racemization during synthesis or residual solvents. Mitigate by:
- Validating purity via HPLC-MS (>98% purity threshold) .
- Comparing activity of enantiopure (S)-form vs. racemic mixtures in dose-response assays.
- Cross-referencing with crystallographic data (e.g., WinGX-refined structures ) to confirm structural integrity .
What are the key chemical reactions applicable to modifying the hydroxyl and amino groups in this compound?
Answer:
- Hydroxyl group : Protect as a silyl ether (e.g., TBSCl) or ester (e.g., acetyl) to enable alkylation or acylation .
- Amino group : Derivatize via reductive amination (e.g., with aldehydes/ketones) or peptide coupling (e.g., EDC/HOBt) .
- Halogenation : Suzuki-Miyaura coupling at the bromo position for aryl diversification .
What strategies mitigate racemization during the synthesis of this chiral amino alcohol?
Answer:
- Use low-temperature conditions (<0°C) during nucleophilic substitutions .
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates .
- Monitor reaction progress with real-time polarimetry or inline FTIR to detect racemization early .
Which in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Answer:
- Receptor binding assays : Radioligand competition (e.g., [³H]-8-OH-DPAT for 5-HT1A) .
- Enzyme inhibition : Fluorescence-based assays for monoamine oxidase (MAO) or kinases .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
How do solvent polarity and reaction temperature influence the stereochemical outcome of the key reduction step?
Answer:
- Polar aprotic solvents (e.g., DMF, THF) stabilize transition states, favoring (S)-configuration via hydrogen bonding .
- Low temperatures (−20°C to 0°C) reduce kinetic competition, enhancing thermodynamic control for enantioselectivity .
What are the critical parameters for optimizing crystallization to achieve high purity?
Answer:
- Solvent system : Ethanol/water (7:3 v/v) for slow nucleation .
- Cooling rate : 0.5°C/min to avoid amorphous precipitates .
- Seeding : Introduce microcrystals of the pure enantiomer to guide crystal growth .
How to design a structure-activity relationship (SAR) study focusing on the bromo and methoxy substituents?
Answer:
- Synthesize analogs with halogen substitutions (e.g., Cl, F at position 2) and methoxy positional isomers (e.g., 4-methoxy vs. 5-methoxy) .
- Use molecular dynamics simulations (e.g., GROMACS) to predict binding modes to 5-HT receptors .
- Validate SAR via dose-response curves (IC₅₀/EC₅₀) and thermodynamic solubility studies (e.g., shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
